![molecular formula C23H24ClN3O5 B2361663 methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1359016-92-4](/img/structure/B2361663.png)
methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxyphenethylamine has been used as a precursor for the synthesis of other organic compounds by the alkylation reaction . Methyl 4-methoxyphenylacetate was used in the synthesis of 7,8-dihydroxy-2- (4′-hydroxybenzyl)-4 H -1-benzopyran-4-one .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 3-CHLORO-4-METHOXYPHENYL ISOCYANATE has been used in the synthesis of other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA3) is a white solid with a melting point of 91–92°C .Aplicaciones Científicas De Investigación
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives serve as key structural motifs in active agrochemical ingredients. TFMPs are widely used for crop protection, particularly in pest management. The fluorine atom in TFMPs contributes to their unique physicochemical properties, enhancing their effectiveness against pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds play a crucial role in safeguarding crops from pests .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Their distinct properties arise from the combination of the fluorine atom and the pyridine moiety. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. These derivatives exhibit potential in areas such as antimicrobial, antioxidative, antibiotic, and anticancer activities .
Functional Materials
The synthesis of Schiff bases and their metal complexes has garnered attention due to their extensive applications. These complexes play essential roles in various fields, including antimicrobial, antioxidative, and anticancer applications .
Corrosion Inhibition
The compound 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) has been studied for its corrosion inhibition properties. It forms an oxide film on the surface of aluminum alloys, reducing their corrosion rates. This mechanism contributes to larger values of the charge transfer resistance (Rct) .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibit anti-inflammatory and analgesic properties. These compounds have potential as therapeutic agents .
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential therapeutic properties. Indole derivatives, which are structurally similar, have diverse biological activities and have been suggested to have immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
methyl 2-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c1-13-7-18-19(8-14(13)2)27(22(29)10-16(25-18)11-23(30)32-4)12-21(28)26-15-5-6-20(31-3)17(24)9-15/h5-10,25H,11-12H2,1-4H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFJWJIVCIHMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
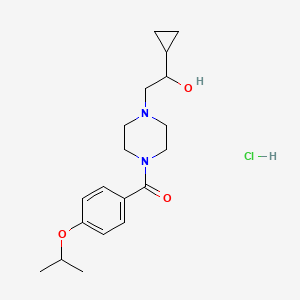

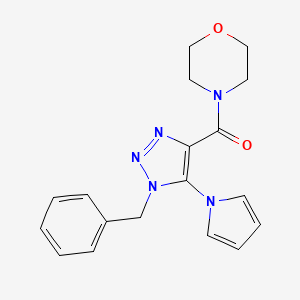
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)
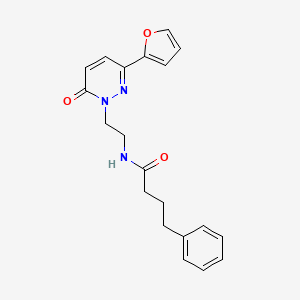
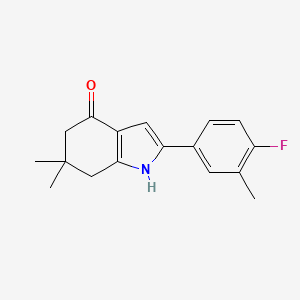
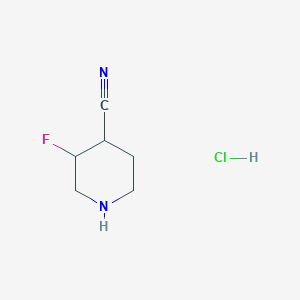

![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)
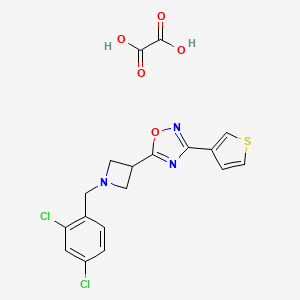
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)